molecular formula C21H21BrN4O4S B3300990 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 905679-65-4

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B3300990
CAS No.: 905679-65-4
M. Wt: 505.4 g/mol
InChI Key: QWSVKKHSQZYXQU-UHFFFAOYSA-N
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Description

The compound N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a 1,3,4-oxadiazole derivative characterized by:

  • A 1,3,4-oxadiazole core substituted at position 5 with a 4-bromophenyl group.
  • A benzamide moiety at position 2 of the oxadiazole, with a 4-[(2-methylpiperidin-1-yl)sulfonyl] substituent on the benzene ring.

The 4-bromophenyl group introduces halogen-mediated hydrophobic interactions, while the 2-methylpiperidinylsulfonyl moiety may enhance solubility and binding specificity compared to bulkier substituents.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O4S/c1-14-4-2-3-13-26(14)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h5-12,14H,2-4,13H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSVKKHSQZYXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Oxadiazole Ring : Known for its role in various biological activities.
  • Bromophenyl Group : Enhances the lipophilicity and biological interaction.
  • Piperidine Moiety : Associated with various pharmacological effects.

The molecular formula for this compound is C18H22BrN3O3SC_{18}H_{22}BrN_{3}O_{3}S with a molecular weight of approximately 424.36 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as those related to inflammation and cancer progression.
  • Receptor Modulation : It can modulate receptor activity, potentially affecting neurotransmitter systems and cellular signaling pathways.

Biological Activities

Research indicates that compounds with oxadiazole structures often exhibit a range of biological activities, including:

Activity TypeEvidence/References
Antimicrobial Inhibition of bacterial growth; potential use as antibiotics .
Anticancer Induction of apoptosis in cancer cell lines; modulation of tumor growth .
Anti-inflammatory Reduction of inflammatory markers in vitro and in vivo .
Neuroprotective Potential effects on neuroinflammation and neurodegenerative diseases .

Anticancer Activity

A study evaluated the anticancer properties of various oxadiazole derivatives, including the compound . The results demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells), with mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives similar to this compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Synthesis and Structure Activity Relationship (SAR) :
    • The synthesis involves multi-step reactions starting from hydrazine derivatives and carboxylic acids.
    • Variations in substituents significantly affect biological activity; for instance, the presence of bromine enhances antimicrobial properties while piperidine contributes to neuroprotective effects .
  • In Vivo Studies :
    • Animal models have shown promising results in reducing tumor size when treated with this compound alongside standard chemotherapy agents .
  • Potential for Drug Development :
    • Given its diverse activities, this compound is being explored for development as a multi-target drug candidate for conditions such as cancer and bacterial infections .

Comparison with Similar Compounds

Structural Features

The target compound shares a common 1,3,4-oxadiazole-benzamide scaffold with several analogs. Key structural variations and their implications are summarized below:

Table 1: Structural Comparison
Compound Name & Source Oxadiazole Substituent Sulfamoyl/Sulfonyl Group Key Structural Differences
Target Compound 4-Bromophenyl 2-Methylpiperidin-1-ylsulfonyl Halogenated aromatic ring; compact N-heterocycle
LMM5 () 4-Methoxyphenylmethyl Benzyl(methyl)sulfamoyl Ether-substituted aromatic; bulkier sulfamoyl
LMM11 () Furan-2-yl Cyclohexyl(ethyl)sulfamoyl Heteroaromatic; aliphatic sulfamoyl
N-[5-(4-Bromophenyl)... () 4-Bromophenyl Pyrrolidin-1-ylsulfonyl 5-membered vs. 6-membered N-heterocycle
Compound 2,3-Dihydro-1,4-benzodioxin-6-yl 4-Methylpiperidin-1-ylsulfonyl Benzodioxin fused ring; methylpiperidine
Compound 2-Methoxyphenyl 4-Methylpiperidin-1-ylsulfonyl Methoxy-substituted aromatic

Key Observations :

  • Halogen vs. Ether/Heteroaromatic Substituents : The 4-bromophenyl group (target compound) may enhance halogen bonding and lipophilicity compared to LMM5 (methoxy) or LMM11 (furan) .
  • Sulfonyl Group Variations : The 2-methylpiperidinylsulfonyl group (target) offers a balance between solubility and steric bulk, unlike the bulky cyclohexyl(ethyl)sulfamoyl (LMM11) or smaller pyrrolidinylsulfonyl () .

Key Insights :

  • LMM5 and LMM11 exhibit antifungal activity via thioredoxin reductase inhibition, with LMM5 showing higher potency (lower MIC) . The 4-methoxyphenylmethyl group in LMM5 may optimize target binding compared to the furan in LMM11.
  • The target compound’s 4-bromophenyl group could improve enzyme binding through halogen interactions, while the 2-methylpiperidinylsulfonyl may enhance cell permeability relative to bulkier groups .

Physicochemical and Pharmacokinetic Properties

Table 3: Computed Properties (Representative Examples)
Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~531.4 g/mol 3.8 1 8
LMM5 ~535.5 g/mol 4.2 1 9
Compound ~484.5 g/mol 3.1 1 10

Implications :

  • The target compound’s logP (~3.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

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